

# "Bis(2-nitrophenyl) disulfide" synthesis from 2-nitrochlorobenzene

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## Compound of Interest

Compound Name: *Bis(2-nitrophenyl) disulfide*

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An In-depth Technical Guide to the Synthesis of **Bis(2-nitrophenyl) disulfide** from 2-Nitrochlorobenzene

This technical guide provides a comprehensive overview of the synthesis of **bis(2-nitrophenyl) disulfide**, a key intermediate in various organic synthesis applications. The primary focus is on its preparation from 2-nitrochlorobenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and process visualizations.

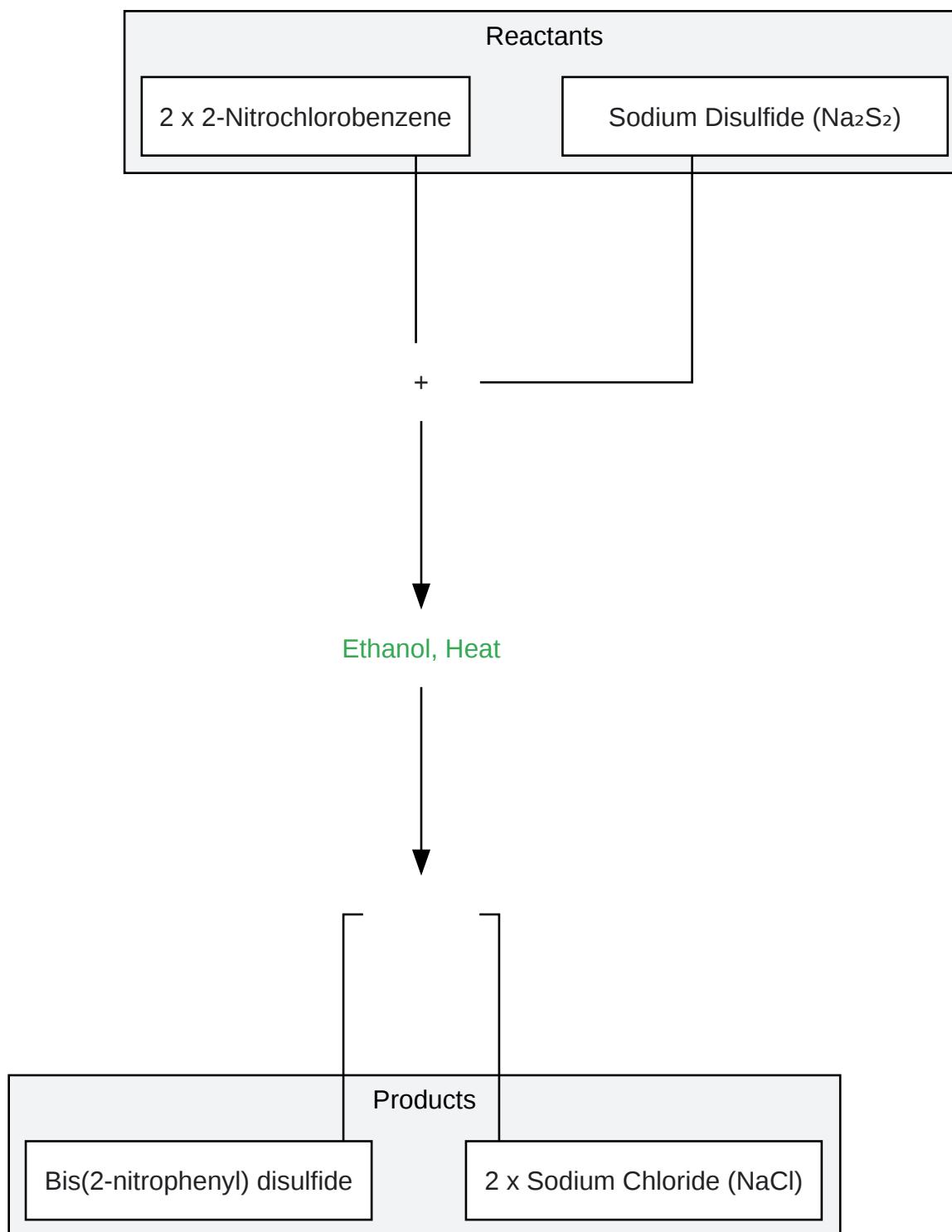
## Chemical Properties and Data

**Bis(2-nitrophenyl) disulfide**, also known as 2,2'-Dinitrodiphenyl disulfide, is a stable, crystalline solid.<sup>[1]</sup> Its key properties are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	C <sub>12</sub> H <sub>8</sub> N <sub>2</sub> O <sub>4</sub> S <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	308.33 g/mol	<a href="#">[1]</a>
CAS Number	1155-00-6	<a href="#">[1]</a>
Melting Point	194-197 °C	<a href="#">[1]</a>
Appearance	Light yellow to brown powder/crystals	<a href="#">[1]</a>

## Synthesis Pathway

The synthesis of **bis(2-nitrophenyl) disulfide** from 2-nitrochlorobenzene is achieved through a nucleophilic aromatic substitution reaction with sodium disulfide ( $\text{Na}_2\text{S}_2$ ). The sodium disulfide is typically prepared *in situ* from sodium sulfide and elemental sulfur.



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Caption: Overall reaction scheme for the synthesis.

## Quantitative Reaction Data

The following table summarizes the key quantitative parameters for the synthesis, adapted from a well-established protocol.[1][2]

Parameter	Value
Reactants	
2-Nitrochlorobenzene	315 g (2 moles)
Crystalline Sodium Sulfide (Na <sub>2</sub> S·9H <sub>2</sub> O)	360 g (1.5 moles)
Sulfur (finely ground)	48 g (1.5 gram-atoms)
Solvent	
95% Ethanol	~2.0 L
Reaction Conditions	
Heating	Steam bath
Duration	2 hours (after addition)
Product	
Theoretical Yield	~308 g
Actual Yield	180-210 g (58-66%)

## Detailed Experimental Protocol

This protocol is adapted from the procedure published in *Organic Syntheses*.[2]

### Materials:

- o-Chloronitrobenzene (315 g, 2 moles)[2]
- Crystalline sodium sulfide (Na<sub>2</sub>S·9H<sub>2</sub>O) (360 g, 1.5 moles)[2]
- Sulfur, finely ground (48 g, 1.5 gram-atoms)[1][2]

- 95% Ethanol (2 L)[1][2]
- Water (500 mL)[1][2]

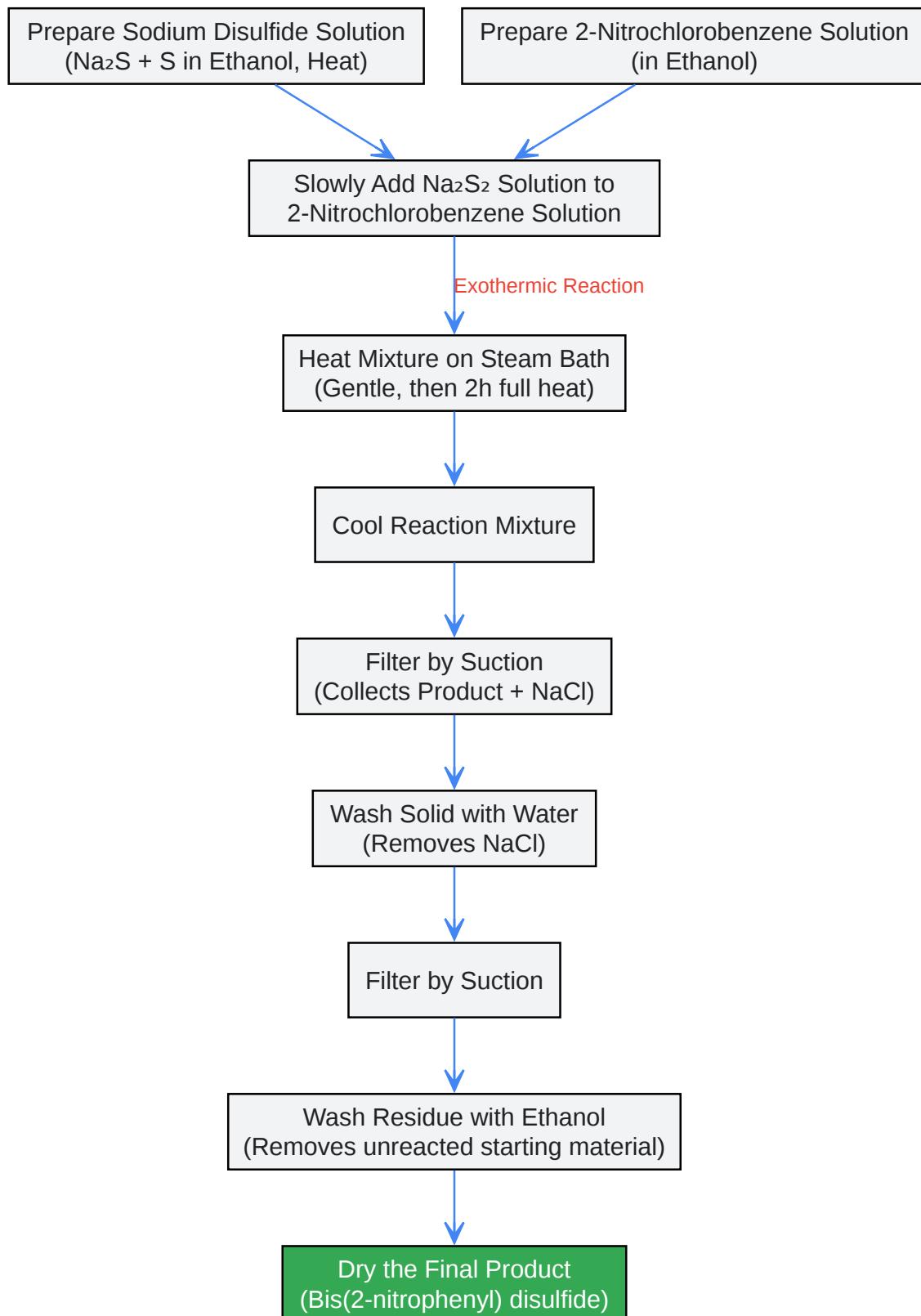
**Equipment:**

- 3-liter round-bottomed flask with reflux condenser
- 5-liter round-bottomed flask with reflux condenser and dropping funnel
- Steam bath
- Suction filtration apparatus
- 1-liter beaker

**Procedure:**

- Preparation of Sodium Disulfide Solution:
  - In a 3-liter round-bottomed flask, dissolve 360 g of crystalline sodium sulfide in 1.5 liters of 95% ethanol by heating on a steam bath.[1][2]
  - To this solution, add 48 g of finely ground sulfur.[1][2]
  - Continue heating until all the sulfur has dissolved, resulting in a brownish-red solution of sodium disulfide.[1][2]
- Reaction with 2-Nitrochlorobenzene:
  - In a separate 5-liter round-bottomed flask, prepare a solution of 315 g of o-chloronitrobenzene in 500 cc of 95% ethanol.[1][2]
  - Slowly add the hot sodium disulfide solution to the o-chloronitrobenzene solution through a funnel placed in the top of the reflux condenser.[1][2] The initial addition should be slow as the reaction is exothermic.[1][2]

- Once the addition is complete, heat the mixture on a steam bath. The heating should be gentle at first to control the reaction, and then at full heat for two hours.[1][2]
- Isolation and Purification:
  - After the heating period, cool the reaction mixture.[1][2]
  - Filter the cooled mixture by suction to collect the solid product, which is a mixture of the desired disulfide and sodium chloride.[1][2]
  - Transfer the filtered solid to a 1-liter beaker and add 500 cc of water. Stir thoroughly to dissolve the sodium chloride.[1][2]
  - Filter the mixture again by suction to isolate the purified crystalline residue of **bis(2-nitrophenyl) disulfide**.[1][2]
  - Wash the residue on the filter with 100 cc of 95% ethanol to remove any unreacted o-chloronitrobenzene.[1][2]
  - The final product should weigh between 180-210 g, corresponding to a yield of 58-66%. [2]

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Caption: Experimental workflow for the synthesis.

## Safety and Handling

- 2-Nitrochlorobenzene: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
- Sodium Sulfide: Corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with care.
- Ethanol: Flammable liquid. Avoid open flames and sparks.
- The reaction is exothermic and can become vigorous if the addition of the sodium disulfide solution is too rapid.<sup>[2]</sup> Careful control of the addition rate and initial heating is crucial.<sup>[2]</sup>

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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org](http://orgsyn.org)
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